molecular formula C18H22FNO B4190644 N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4190644
M. Wt: 287.4 g/mol
InChI Key: LHHDXTQGDGBFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist that has gained attention in recent years due to its potential therapeutic applications. The synthesis of JDTic has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.

Mechanism of Action

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activity of this receptor, N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems and the reduction of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and stress-induced reinstatement of drug-seeking behavior. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to have a long half-life, which may contribute to its sustained therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, it also has some limitations, including its relatively low solubility and the need for specialized equipment and expertise for its synthesis and administration.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, including the investigation of its potential therapeutic applications in humans, the elucidation of its mechanism of action at the molecular level, and the development of more efficient synthesis methods. Additionally, N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide may be useful as a tool for investigating the role of the kappa opioid receptor in various physiological and pathological processes.

Scientific Research Applications

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of addiction research. It has been shown to be a potent and selective kappa opioid receptor antagonist, which makes it a promising candidate for the treatment of various addiction disorders. N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine addiction. It has also been shown to reduce withdrawal symptoms in opioid-dependent animals.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO/c1-12-17(2,3)14-8-9-18(12,10-14)16(21)20-11-13-4-6-15(19)7-5-13/h4-7,14H,1,8-11H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHDXTQGDGBFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
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N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

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